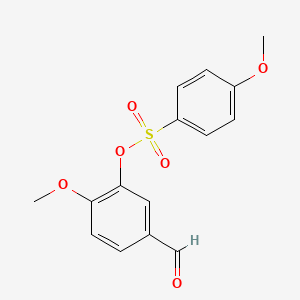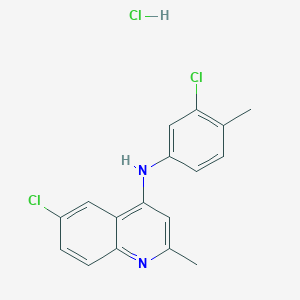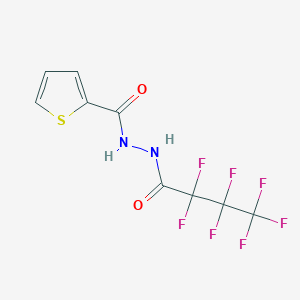
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as BOPP, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies and does not cause significant adverse effects. N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have a high bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide research. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to develop more efficient synthesis methods for N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in vivo. Finally, more research is needed to understand the exact mechanism of action of N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Méthodes De Synthèse
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 4-butoxyaniline with acetic anhydride to form 4-butoxyacetanilide. This intermediate is then reacted with ethyl bromoacetate to form ethyl 4-butoxyphenylacetate. The final step involves the reaction of ethyl 4-butoxyphenylacetate with phenylhydrazine and acetic anhydride to form N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-butoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-13-26-19-11-9-17(10-12-19)22-21(25)16-14-20(24)23(15-16)18-7-5-4-6-8-18/h4-12,16H,2-3,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGHVVGIGXULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)

![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)
![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)



![4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
![4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B4881370.png)
![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)